molecular formula C11H13ClN2O3 B13389505 Acetic acid, 2-chloro-2-[2-(3-Methoxyphenyl)hydrazinylidene]-, ethyl ester

Acetic acid, 2-chloro-2-[2-(3-Methoxyphenyl)hydrazinylidene]-, ethyl ester

Cat. No.: B13389505
M. Wt: 256.68 g/mol
InChI Key: YVISHWWYVAIPNX-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate is a chemical compound with the molecular formula C11H13ClN2O3. It is known for its role as an intermediate in various organic synthesis processes, particularly in the pharmaceutical industry. This compound is characterized by its light yellow to dark yellow solid form and is used in the synthesis of other complex molecules .

Preparation Methods

The synthesis of ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate typically involves a multi-step process. One common method includes the reaction of 3-methoxyaniline with hydrochloric acid and sodium nitrite in water at low temperatures (-10 to -5°C). This is followed by the addition of ethyl 2-chloroacetoacetate and sodium acetate under controlled conditions . The reaction yields the desired compound after purification.

Chemical Reactions Analysis

Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and ethyl 2-chloroacetoacetate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate involves its interaction with specific molecular targets. For instance, it acts as a ligand for the δ opioid receptor, influencing the receptor’s activity. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate can be compared with similar compounds such as ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate. While both compounds share similar structural features, the position of the methoxy group (3-methoxy vs. 4-methoxy) can influence their chemical reactivity and biological activity. The unique positioning of the methoxy group in ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate may confer distinct properties, making it valuable for specific applications .

Conclusion

Ethyl 2-chloro-2-(2-(3-methoxyphenyl)hydrazono)acetate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in various reactions and serve as an intermediate in the synthesis of complex molecules. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.

Properties

IUPAC Name

ethyl 2-chloro-2-[(3-methoxyphenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-5-4-6-9(7-8)16-2/h4-7,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVISHWWYVAIPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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